1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Overview
Description
1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one involves multiple steps, typically starting with the preparation of the piperidine and indole intermediates. The piperidine ring can be synthesized through catalytic hydrogenation of 4-benzylpyridine . The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step involves coupling the piperidine and indole intermediates with the oxadiazole ring, which can be synthesized through cyclization reactions involving hydrazides and carboxylic acids .
Chemical Reactions Analysis
1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity and leading to various physiological effects. Additionally, it may inhibit certain enzymes, such as monoamine oxidase, thereby affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one can be compared with similar compounds like:
4-Benzylpiperidine: This compound is a monoamine releasing agent with selectivity for dopamine and norepinephrine release.
1-[(1-benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol: This compound has a similar piperidine structure but differs in its functional groups and biological activities.
The uniqueness of this compound lies in its combination of piperidine, indole, and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-19(2)26-28-29-27(33-26)24-17-22-10-6-7-11-23(22)31(24)18-25(32)30-14-12-21(13-15-30)16-20-8-4-3-5-9-20/h3-11,17,19,21H,12-16,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXBGVLVODRWSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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